![molecular formula C10H10ClN3O B1374179 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 1343597-11-4](/img/structure/B1374179.png)

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Vue d'ensemble

Description

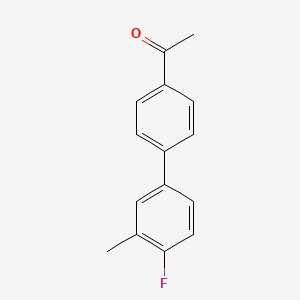

The compound “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have shown promising anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, involves various techniques. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular formula of “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is C16H13Cl2N3O2 . The average mass is 350.199 Da and the monoisotopic mass is 349.038483 Da .Chemical Reactions Analysis

The 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, have shown promising cytotoxic activity against various human cancer cell lines . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .Applications De Recherche Scientifique

Antibacterial Agents

1,2,4-Triazole derivatives have been extensively studied for their antibacterial properties . They are known to exhibit significant activity against a variety of bacterial strains, including drug-resistant ones . The triazole ring can act as a bioisostere for the amide bond in peptides, making it a valuable tool in the design of new antibacterial drugs to combat resistance.

Anticancer Agents

Research has shown that 1,2,4-triazole derivatives can be potent anticancer agents . They have been evaluated against various human cancer cell lines, and some derivatives have demonstrated promising cytotoxic activities . These compounds can interact with different targets in cancer cells, leading to cell death and inhibition of proliferation.

Agricultural Fungicides

The triazole ring is a key component in the synthesis of agricultural fungicides . Compounds containing this moiety have been used to create effective treatments against crop diseases, contributing to the protection of food resources .

Antiproliferative Agents

Some 1,2,4-triazole derivatives have been identified to have antiproliferative effects against certain types of cancer cells, such as human acute myeloid leukemia (AML) cells . This application is particularly important in the search for new therapeutic options for hard-to-treat cancers.

Cytotoxicity Studies

The cytotoxic activities of 1,2,4-triazole hybrids have been assessed against tumor cell lines, providing valuable information for the development of new chemotherapeutic drugs . These studies help in understanding the selectivity and potency of these compounds against cancerous cells.

Safety and Hazards

Orientations Futures

The 1,2,4-triazole derivatives, including “1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol”, have shown promising anticancer properties . This suggests that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mécanisme D'action

Target of Action

They have been found in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect a variety of biochemical pathways.

Result of Action

It is known that some 1,2,4-triazole hybrids exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines . This suggests that the compound may have similar effects.

Propriétés

IUPAC Name |

1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZYVSKVEUOIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)N2C=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)